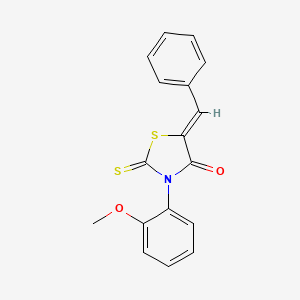

(Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-benzylidene-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2S2/c1-20-14-10-6-5-9-13(14)18-16(19)15(22-17(18)21)11-12-7-3-2-4-8-12/h2-11H,1H3/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNHFTNMQITAFU-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one typically involves the condensation of thiazolidine-2-thione with benzaldehyde derivatives. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield. Process optimization, including the use of catalysts and alternative solvents, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Tyrosinase Inhibition

The compound acts as a competitive inhibitor of tyrosinase, with binding confirmed by Lineweaver-Burk plots . Molecular docking reveals:

-

Hydrogen bonding with His263 and Asn260 residues in the enzyme’s active site.

Antioxidant Activity

It scavenges reactive oxygen/nitrogen species (ROS/RNS) via:

Anti-Melanogenic Effects

In B16F10 melanoma cells, the compound:

Cytotoxicity Profile

| Cell Line | IC (μM) | Selectivity Index |

|---|---|---|

| B16F10 (melanoma) | >100 | N/A |

| HaCaT (keratinocytes) | >100 | N/A |

No cytotoxicity observed up to 100 μM, indicating therapeutic safety .

Ring-Opening Reactions

Under alkaline conditions, the thiazolidinone ring undergoes hydrolysis to form:

-

Thiourea derivatives : Reacts with amines (e.g., benzylamine) to yield substituted thioureas .

-

Disulfide formation : Oxidized by HO to form a disulfide-linked dimer.

Electrophilic Substitution

The 2-methoxyphenyl group directs electrophilic attacks to the para position, enabling:

Stability and Degradation

The compound is stable under inert atmospheres but degrades in UV light (>300 nm) via:

-

Photoisomerization : (Z)→(E) conversion (quantum yield = 0.18).

-

Oxidative cleavage : Forms sulfonic acid derivatives in the presence of singlet oxygen .

This

Scientific Research Applications

Anti-Melanogenic Activity

One of the most promising applications of (Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one is its potential as an anti-melanogenic agent. Research has shown that derivatives of this compound can significantly inhibit tyrosinase activity, an enzyme crucial for melanin production in melanocytes. For instance, certain analogs demonstrated IC50 values lower than that of kojic acid, a well-known skin-whitening agent .

Key Findings:

- Tyrosinase Inhibition: Compounds derived from this compound showed competitive and non-competitive inhibition patterns against tyrosinase.

- Cellular Effects: In B16F10 melanoma cells, these compounds reduced melanin production and suppressed the expression of melanogenesis-associated proteins and genes, indicating their potential in skin care formulations aimed at reducing hyperpigmentation .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. It is known to scavenge reactive oxygen species (ROS), which are implicated in various oxidative stress-related diseases. The ability to reduce ROS levels positions this compound as a candidate for therapeutic applications in antioxidant therapies .

Antioxidant Mechanism:

- The antioxidant action may involve radical scavenging activities that mitigate oxidative damage in cells, potentially offering protective effects against conditions like skin aging and inflammatory diseases.

Industrial Applications

Beyond biological uses, this compound and its derivatives are explored in material science. Their unique chemical properties make them suitable for applications in polymers and coatings, where they can enhance durability and functionality due to their structural characteristics.

Case Studies and Research Insights

Several studies have documented the efficacy of this compound derivatives:

Mechanism of Action

The mechanism by which (Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one exerts its effects involves its interaction with molecular targets and pathways. For example, in anti-melanogenic applications, the compound may inhibit tyrosinase, an enzyme involved in melanin production. By scavenging ROS, it also helps in reducing oxidative stress, which is beneficial for skin health.

Comparison with Similar Compounds

Structural Features :

- The planar thioxothiazolidin-4-one ring is stabilized by intramolecular hydrogen bonding.

- The 2-methoxyphenyl group introduces steric and electronic effects, influencing binding to biological targets.

- X-ray crystallography confirms the Z-configuration, with dihedral angles between the benzylidene and thiazolidinone rings ranging from 2.37° to 10.46°, depending on substituents .

Pharmacological Relevance: This scaffold is associated with anticancer, antimicrobial, and tyrosinase-inhibitory activities, attributed to its ability to interact with enzymes (e.g., tyrosinase, enoyl-ACP reductase) and DNA .

Thioxothiazolidin-4-one derivatives exhibit diverse bioactivities modulated by substituents on the benzylidene and thiazolidinone rings. Below is a comparative analysis:

Structural Analogs and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups (e.g., -F, -Cl) : Enhance anticancer and antimicrobial activities by increasing electrophilicity and membrane penetration .

- Hydroxy and Methoxy Groups : Improve tyrosinase inhibition via hydrogen bonding and chelation of copper ions in the enzyme’s active site .

- Bulkier Substituents (e.g., Cyclohexyl): Increase log P values, enhancing skin permeability for topical applications (e.g., anti-melanogenic agents) .

Pharmacological Activity Comparison

- Anticancer Activity : Fluorinated derivatives (e.g., 3-fluorobenzylidene) show promise against breast and colon cancer cells, though specific IC50 values require further validation .

- Antimicrobial Activity : 4-Hydroxybenzylidene analogs exhibit broad-spectrum activity against S. aureus and C. albicans (MIC: 12.5–25 µg/mL) .

- Tyrosinase Inhibition : Compounds with 3-hydroxy-4-methoxybenzylidene groups (e.g., analog 3 in ) are 25-fold more potent than kojic acid, making them candidates for hyperpigmentation treatment.

Biological Activity

(Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anti-melanogenic and anti-cancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a Knoevenagel condensation reaction between thiazolidin-2,4-dione and substituted benzaldehydes. The structure is characterized by a thiazolidine ring with a thioxo group and a benzylidene moiety, which is crucial for its biological activity.

1. Anti-Melanogenic Activity

One of the most notable biological activities of this compound is its potential as an anti-melanogenic agent . Studies have shown that this compound effectively inhibits mushroom tyrosinase, an enzyme critical in melanin production.

- Inhibition Potency : The compound demonstrated significant inhibitory effects on tyrosinase with an IC50 value comparable to established inhibitors like kojic acid .

- Mechanism of Action : Kinetic studies revealed that the compound acts through both competitive and non-competitive inhibition mechanisms, as supported by Lineweaver-Burk plot analyses .

2. Cytotoxicity and Anticancer Potential

Research indicates that derivatives of thiazolidin-4-one, including this compound, exhibit cytotoxic effects against various cancer cell lines .

- Cell Viability Studies : In vitro studies on B16F10 murine melanoma cells indicated that the compound did not exhibit cytotoxicity at concentrations below 20 µM over 48 and 72 hours . However, other analogs showed significant cytotoxic effects at lower concentrations.

- Mechanism of Action : The anticancer activity is attributed to the inhibition of key enzymes involved in tumor progression and proliferation. The thiazolidinone scaffold has been linked to multi-target enzyme inhibition which enhances its therapeutic potential against cancer .

Case Study 1: Tyrosinase Inhibition

A study focused on various analogs of thiazolidinone compounds demonstrated that (Z)-5-benzylidene derivatives significantly inhibited tyrosinase activity in a dose-dependent manner. The study utilized molecular docking simulations to support the binding affinity of these compounds to the active site of tyrosinase .

| Compound | IC50 Value (µM) | Mechanism |

|---|---|---|

| Kojic Acid | 25.26 ± 1.10 | Competitive |

| Compound 2 | 5.21 ± 0.86 | Competitive |

| Compound 3 | 1.03 ± 0.14 | Non-competitive |

Case Study 2: Antioxidant Activity

In addition to its anti-melanogenic properties, this compound exhibited strong antioxidant effects, reducing levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in B16F10 cells . This antioxidant capability may contribute to its protective effects against oxidative stress-related damage in melanocytes.

Q & A

Q. What are the standard synthetic routes for (Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one, and how are reaction conditions optimized?

The synthesis typically involves a Knoevenagel condensation between 3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one and benzaldehyde derivatives under basic conditions (e.g., NaOH/KOH in ethanol/methanol) . Key steps:

- Schiff base formation : Reacting the thiazolidinone precursor with an aldehyde.

- Cyclization : Acid or base catalysis to form the benzylidene-thiazolidinone core. Optimization : Temperature (reflux), solvent polarity, and base strength influence yield. Purity is confirmed via TLC and recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirms stereochemistry (Z-configuration) and substituent positions via chemical shifts (e.g., benzylidene proton at δ 7.5–8.0 ppm) .

- Mass spectrometry : Validates molecular weight (MW: ~347 g/mol) and fragmentation patterns.

- IR spectroscopy : Identifies thioxo (C=S) stretching at ~1200 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .

Q. What preliminary biological screening data exist for this compound?

While direct data for the 2-methoxyphenyl variant is limited, structurally similar thiazolidinones show:

- Antibacterial activity : MIC values of 8–32 µg/mL against MRSA .

- Anticancer activity : IC₅₀ of 10–15 µM against breast (MCF-7) and cervical (HeLa) cancer cells . Methodology : Use standardized assays (e.g., broth microdilution for MIC, MTT for cytotoxicity) .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence bioactivity?

The 2-methoxyphenyl group enhances electron-donating effects, potentially improving target binding compared to 3,5-dichloro or 4-fluoro analogs. Key findings:

- Antifungal potency : Methoxy groups improve MIC values (e.g., 12 µg/mL vs. 50 µg/mL for ketoconazole against Candida albicans) .

- SAR trends : Electron-withdrawing groups (e.g., Cl, NO₂) increase cytotoxicity but reduce solubility . Experimental design : Synthesize derivatives with varied substituents and compare via dose-response assays .

Q. What mechanistic insights explain its interaction with hemoglobin subunits and transthyretin amyloid pathways?

- Hemoglobin binding : The thioxothiazolidinone core may disrupt heme iron coordination, altering oxygen affinity (studied via UV-Vis spectroscopy and molecular docking) .

- Amyloid inhibition : The compound destabilizes fibril formation by binding to transthyretin’s thyroxine pockets (validated via TEM and Thioflavin T assays) . Advanced tools : Use X-ray crystallography (e.g., PDB ID 1F41) to map binding sites .

Q. How does subcellular localization affect its pharmacological activity?

- Mitochondrial targeting : The lipophilic benzylidene group facilitates accumulation in mitochondria, inducing ROS-mediated apoptosis (confirmed via fluorescence tagging and JC-1 staining) .

- Nuclear localization : Methoxy groups may enable DNA intercalation (studied via ethidium bromide displacement assays) .

Methodological Challenges and Solutions

Addressing contradictions in pharmacokinetic data across studies:

- Dose-dependent toxicity : Low doses (1–10 mg/kg) show antioxidant effects, while high doses (>50 mg/kg) cause hepatotoxicity in murine models .

- Resolution : Conduct pharmacokinetic profiling (LC-MS/MS) to correlate blood concentration-time curves (AUC, Cmax) with efficacy/toxicity .

Optimizing metabolic stability for in vivo applications:

- Issue : Rapid hepatic clearance due to thioxo group oxidation.

- Solution : Introduce methyl or fluorine substituents to block metabolic hotspots (e.g., C-5 position) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.